molecular formula C12H12FNO3 B8379091 2-(5-fluoro-4-methoxy-1-methyl-1H-indol-3-yl)acetic acid

2-(5-fluoro-4-methoxy-1-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B8379091
M. Wt: 237.23 g/mol
InChI Key: PKGOAWOLTZWGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-fluoro-4-methoxy-1-methyl-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

2-(5-fluoro-4-methoxy-1-methylindol-3-yl)acetic acid

InChI

InChI=1S/C12H12FNO3/c1-14-6-7(5-10(15)16)11-9(14)4-3-8(13)12(11)17-2/h3-4,6H,5H2,1-2H3,(H,15,16)

InChI Key

PKGOAWOLTZWGDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2OC)F)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound 34-3 (1 g, 4.78 mmol), KOH (1 g, 19.14 mmol), MeI (2.7 g, 19.14 mmol) in DMF (20 mL) was stirred at room temperature for 2 h. Water (50 mL) and ethyl acetate (50 mL) were added to the mixture. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×30 mL). The organic layers were combined, dried over MgSO4, filtered, and evaporated to afford crude product (600 mg). To this crude product was added methanol (10 mL) and NaOH aq. (2 N, 8 mL) and then the reaction mixture was stirred and refluxed for 1 h. The mixture was allowed to cool to room temperature and neutralized with hydrochloric acid to pH=7 before it was extracted with ethyl acetate (2×30 mL). The organic layers were combined, dried over MgSO4, filtered, and concentrated under reduce pressure to afford 34-4 (250 mg, 85%) as yellow oil. LRMS: calc 237.2 and found: 238.1 [M+1].
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
85%

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